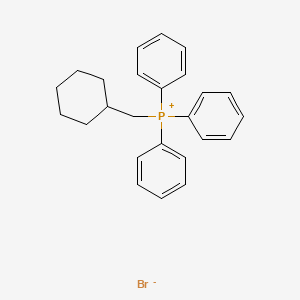
(Cyclohexylmethyl)triphenylphosphonium bromide
Overview
Description
(Cyclohexylmethyl)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C25H28BrP. It is a quaternary phosphonium salt that is often used in organic synthesis, particularly in the Wittig reaction, which is a method for converting carbonyl compounds into alkenes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexylmethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable alkyl halide. One common method is to react triphenylphosphine with cyclohexylmethyl bromide under reflux conditions in an appropriate solvent such as toluene or acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Cyclohexylmethyl)triphenylphosphonium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Solvents: Typical solvents for these reactions include polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting this compound with sodium methoxide would yield (Cyclohexyl)methyltriphenylphosphonium methoxide.
Scientific Research Applications
(Cyclohexylmethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Wittig reaction to synthesize alkenes from carbonyl compounds.
Biology: The compound’s lipophilic nature allows it to be used in studies involving membrane transport and cellular uptake.
Industry: The compound is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Cyclohexylmethyl)triphenylphosphonium bromide primarily involves its role as a phosphonium ylide in the Wittig reaction. The compound reacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism. The phosphonium ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon, leading to the formation of a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene and triphenylphosphine oxide.
Comparison with Similar Compounds
Similar Compounds
- Methyltriphenylphosphonium Bromide
- Benzyltriphenylphosphonium Bromide
- Allyltriphenylphosphonium Bromide
Uniqueness
(Cyclohexylmethyl)triphenylphosphonium bromide is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to other similar compounds. This can influence its reactivity and the types of products formed in chemical reactions.
Properties
Molecular Formula |
C25H28BrP |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
cyclohexylmethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C25H28P.BrH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h2-4,7-12,15-20,22H,1,5-6,13-14,21H2;1H/q+1;/p-1 |
InChI Key |
WGKJVVSZBRJVNS-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
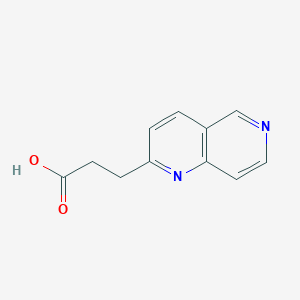
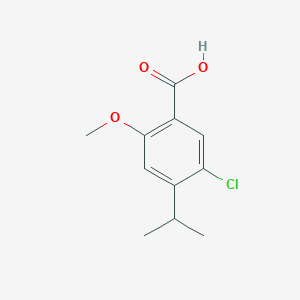
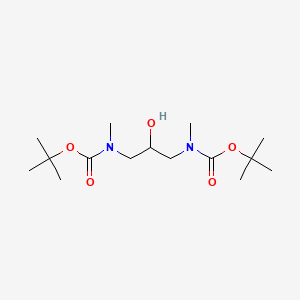
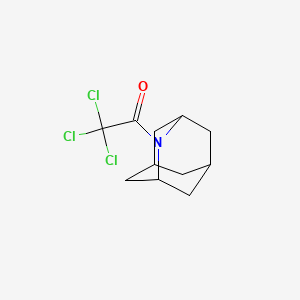
![5-[Tert-butyl(dimethyl)silyl]-4-(hydroxymethyl)-3-furaldehyde](/img/structure/B8305343.png)
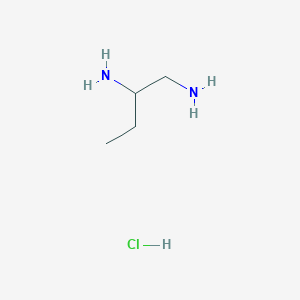
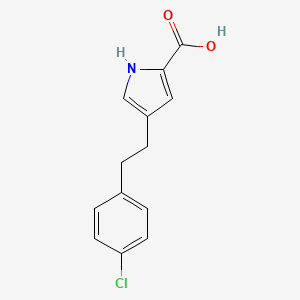
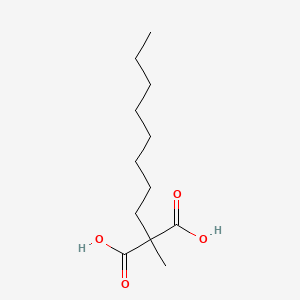
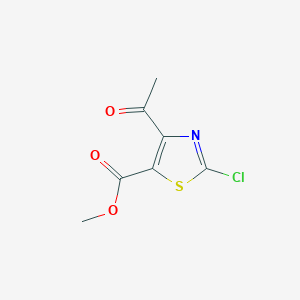
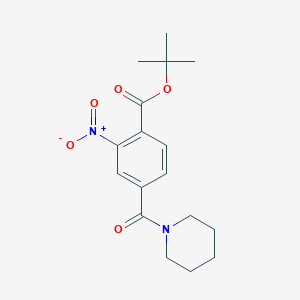
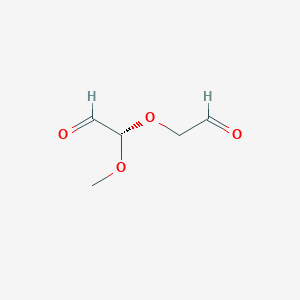
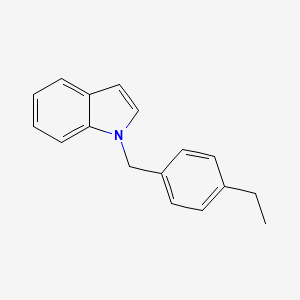

![2-chloro-4-nitro-1-[2-(2-oxiranyl)ethyl]-1H-imidazole](/img/structure/B8305402.png)
